molecular formula C6H16Cl2N2O B14041730 ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl

((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl

Cat. No.: B14041730
M. Wt: 203.11 g/mol
InChI Key: KWUUEQADUUJHKU-KXSOTYCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl is a chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation reactions followed by the introduction of a hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of single-atom catalysts are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of chiral catalysts and ligands.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5S)-5-Methylmorpholin-2-yl]methanol hydrochloride
  • (2R,5S)-5-Methyl-2-heptanol

Uniqueness

((2R,5S)-5-Methylpiperazin-2-YL)methanol 2hcl is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and interaction profiles compared to similar compounds. For instance, its piperazine ring structure provides unique binding properties that are not observed in morpholine or heptanol derivatives .

Properties

Molecular Formula

C6H16Cl2N2O

Molecular Weight

203.11 g/mol

IUPAC Name

[(2R,5S)-5-methylpiperazin-2-yl]methanol;dihydrochloride

InChI

InChI=1S/C6H14N2O.2ClH/c1-5-2-8-6(4-9)3-7-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1

InChI Key

KWUUEQADUUJHKU-KXSOTYCDSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CN1)CO.Cl.Cl

Canonical SMILES

CC1CNC(CN1)CO.Cl.Cl

Origin of Product

United States

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